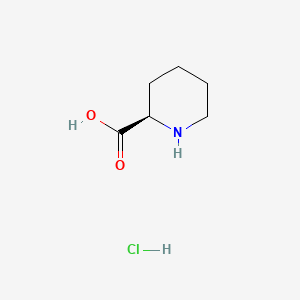

(R)-Piperidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-piperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDEGXARBUSFU-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-14-3 | |

| Record name | Pipecolic acid hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038470143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPECOLIC ACID HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15W1B1WIPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(R)-Piperidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its diverse biological activities, particularly in amino acid metabolism and neuropharmacology. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 151.62 g/mol

- Structure : Contains a piperidine ring and a carboxylic acid functional group, enhancing its solubility in biological systems due to the hydrochloride form.

-

Enzyme Interaction :

- This compound interacts with enzymes such as lysine aminotransferase , which plays a pivotal role in amino acid transamination processes. This interaction suggests a regulatory role in lysine metabolism, impacting various physiological functions.

- It may act as an inhibitor or activator depending on the specific enzyme and biological context, influencing metabolic pathways significantly.

- Neuropharmacological Potential :

Biological Activities

-

Amino Acid Metabolism :

- Studies indicate that this compound can modulate levels of certain amino acids, particularly lysine, through its enzymatic interactions. This modulation is crucial for maintaining metabolic homeostasis and could have implications for disorders related to amino acid metabolism.

- Therapeutic Applications :

Case Studies

-

Hyperpipecolic Acidemia :

- A case study reported an infant diagnosed with hyperpipecolic acidemia, where elevated levels of pipecolic acid were observed. While not directly involving this compound, it highlights the importance of piperidine derivatives in metabolic disorders and their potential therapeutic implications when modulated correctly .

- Synthesis and Application in Organic Chemistry :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Piperidine-2-carboxylic acid | Non-chiral variant | Broader availability; lacks optical activity |

| Pipecolic acid | Structural isomer | Involved in lysine metabolism; different biological roles |

| (S)-Piperidine-2-carboxylic acid | Enantiomer | Different interaction profile; potential therapeutic differences |

| (R)-Piperazine-2-carboxylic acid | Related structure | Exhibits different pharmacological properties |

This table illustrates how structural variations among piperidine derivatives can lead to distinct biological activities and applications in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of (R)-Piperidine-2-carboxylic acid hydrochloride is as a precursor in the synthesis of pharmaceutical compounds. Its chiral nature allows it to be utilized in the production of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy and minimizing side effects.

Key Reactions

- Epimerization : The compound can convert racemic mixtures of chiral amines into their desired enantiomeric forms, facilitating the production of specific pharmaceuticals.

- Esterification : It acts as a catalyst in esterification reactions, promoting the formation of esters from carboxylic acids and alcohols, which are vital in synthesizing various organic compounds with ester functionalities.

This compound exhibits notable biological activities, particularly related to amino acid metabolism. Research indicates its interaction with enzymes such as lysine aminotransferase, which is involved in lysine metabolism and transamination processes essential for amino acid synthesis and degradation .

Potential Therapeutic Applications

- Neuropharmacology : Due to its structural similarity to neurotransmitters, this compound may have potential applications in treating neurodegenerative diseases by crossing the blood-brain barrier.

- Regulation of Lysine Levels : Its interaction with metabolic enzymes suggests a regulatory role in lysine levels within biological systems, potentially influencing various physiological processes.

Comparative Analysis with Related Compounds

Understanding the applications of this compound can be enhanced by comparing it with structurally related compounds. The following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Piperidine-2-carboxylic acid | Non-chiral variant | Lacks optical activity; broader availability |

| Pipecolic acid | Structural isomer | Involved in lysine metabolism; different biological roles |

| (S)-Piperidine-2-carboxylic acid | Enantiomer | Different interaction profile; potential therapeutic differences |

| (R)-Piperazine-2-carboxylic acid | Related piperazine structure | Exhibits different pharmacological properties |

This comparative analysis highlights the importance of chirality and structural nuances in pharmaceutical development, emphasizing how this compound serves as a versatile building block in drug synthesis.

Case Studies and Research Findings

Recent studies have explored the biochemical principles and functional aspects of pipecolic acid, a related compound, revealing its role as an immune regulator and its involvement in plant defense mechanisms against pathogens . Such findings suggest that derivatives like this compound could play similar roles in various biological contexts.

Notable Research Insights

- In Arabidopsis plants, pipecolic acid accumulation has been linked to increased resistance against bacterial infections, indicating potential agricultural applications for piperidine derivatives .

- The compound's interactions with neurotransmitter receptors may pave the way for novel treatments targeting neurological disorders.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds, their similarity scores, and key differences:

Physicochemical Properties

Key Research Findings

Stereochemical Impact : The (R)-enantiomer of piperidine-2-carboxylic acid HCl shows higher affinity for proteasome targets compared to the (S)-form, highlighting the role of chirality in drug design .

Cost and Scalability : Synthesis of (R)-Piperidine-2-carboxylic acid HCl remains costly due to expensive starting materials and low-yielding resolution steps .

Ring Size Effects : Azetidine analogues exhibit faster metabolic clearance than piperidine derivatives, making them preferable for short-acting therapeutics .

Preparation Methods

Process Overview

- Starting Material: 2-pyridinecarboxylic acid (also known as picolinic acid).

- Catalyst: Palladium on carbon (Pd/C) with typical Pd content around 5%.

- Solvent: Water.

- Reaction Conditions:

- Hydrogen pressure: 3.5–5 MPa.

- Temperature: 80–100 °C.

- Reaction time: Approximately 3 to 6 hours.

- Post-Reaction Treatment: Removal of catalyst by filtration, vacuum distillation to remove about 50% moisture, cooling, and addition of methanol to precipitate the product.

- Yield: Approximately 85% molar yield based on starting pyridinecarboxylic acid.

Detailed Reaction Steps

- The autoclave is purged and pressurized with nitrogen to ensure an oxygen-free environment.

- 2-pyridinecarboxylic acid is dissolved in water with Pd/C catalyst.

- Hydrogen gas is introduced under pressure, and the mixture is heated to 80 °C for initial hydrogenation.

- After 3 hours, the temperature is increased to 100 °C and pressure to 5 MPa to complete hydrogenation.

- The reaction progress is monitored by thin-layer chromatography (TLC) to ensure complete conversion.

- After reaction completion, the catalyst is filtered off under nitrogen atmosphere.

- The filtrate undergoes vacuum distillation to remove moisture, then cooled, and methanol is added to precipitate the piperidine-2-carboxylic acid.

- The solid is separated by centrifugation and dried to yield the final product.

Advantages

- High yield (>85%).

- Mild reaction conditions without the use of highly basic reagents.

- Simple post-processing without the need for neutralization with strong acids like sulfuric acid.

Notes

- The method can be scaled up significantly, as demonstrated by batch sizes of 20 kg pyridinecarboxylic acid in industrial settings.

- The use of Pd/C catalyst is crucial for efficient hydrogenation and selectivity.

Asymmetric Synthesis via Chiral Auxiliary and Lewis Acid Catalysis

For enantiomerically pure (R)- or (S)-piperidine-2-carboxylic acid, asymmetric synthesis routes have been developed that provide high stereoselectivity and yield.

Key Features

- Starting Materials: Chiral auxiliaries such as L-camphorsulfonamide combined with diphenylimine esters.

- Catalyst: Lewis acids to promote condensation reactions.

- Reaction Sequence:

- Condensation of L-camphorsulfonamide with diphenylimine ester to form an intermediate.

- Asymmetric alkylation under strong base conditions.

- Acidic hydrolysis and intramolecular cyclization in a one-pot process.

- Removal of chiral auxiliary under alkaline conditions to yield the chiral piperidine-2-carboxylic acid.

Benefits

- Short synthetic route (three steps total).

- High stereoselectivity.

- Use of inexpensive and readily available raw materials.

- High overall yield.

This method is particularly useful for obtaining the (S)-enantiomer but can be adapted for (R)-enantiomer synthesis by choosing appropriate chiral auxiliaries and conditions.

Resolution of Racemic Pipecolic Acid via Salt Formation

Another approach to obtain optically pure this compound involves resolution from racemic pipecolic acid.

Method Summary

- Starting Material: Racemic DL-pipecolic acid.

- Resolving Agents: Optically active acids such as D- or L-tartaric acid.

- Procedure:

- Formation of diastereomeric salts by heating DL-pipecolic acid with tartaric acid at elevated temperatures (~110 °C).

- Separation of the desired enantiomeric salt.

- Further purification by repeated resolution with the opposite enantiomer of tartaric acid.

- Final Step: Conversion of the purified pipecolic acid to its hydrochloride salt.

Advantages

- Provides access to enantiomerically enriched material (>99.5% purity).

- Utilizes relatively simple chemical operations.

- Suitable for large-scale production.

Conversion to Hydrochloride Salt

The free base (R)-piperidine-2-carboxylic acid is typically converted to its hydrochloride salt for enhanced stability and ease of handling.

Typical Procedure

- Dissolution of the free acid in an organic solvent such as ethyl acetate.

- Slow addition of hydrochloric acid to adjust pH to approximately 2.5–3.5.

- Stirring at elevated temperature (~45 °C) followed by cooling and crystallization.

- Filtration and drying to yield this compound as a crystalline solid.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Pyridinecarboxylic acid | Pd/C (5%) | 80–100 °C, 3.5–5 MPa H2, 3–6 h | ~85 | Scalable, mild conditions, high yield |

| Asymmetric Synthesis | L-camphorsulfonamide + diphenylimine ester | Lewis acid, strong base | Multi-step, one-pot cyclization | High | High stereoselectivity, short route |

| Resolution of Racemic Pipecolic Acid | DL-pipecolic acid + tartaric acid | D- or L-tartaric acid | Heating at 110 °C, salt formation | >99.5% purity | Effective for enantiomeric enrichment |

| Hydrochloride Salt Formation | (R)-Piperidine-2-carboxylic acid (free base) | HCl | 45 °C, pH 2.5–3.5, crystallization | Quantitative | Improves stability and handling |

Research Findings and Industrial Relevance

- The catalytic hydrogenation method is widely used industrially due to its simplicity, high yield, and scalability. The use of Pd/C catalyst under controlled hydrogen pressure and temperature ensures efficient conversion with minimal side reactions.

- Asymmetric synthesis methods provide excellent enantiomeric purity and are valuable when high stereoselectivity is required, especially for pharmaceutical intermediates.

- Resolution techniques remain relevant for producing optically pure materials from racemates and are often combined with subsequent chemical transformations to obtain final hydrochloride salts.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced purity, crystallinity, and stability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-piperidine-2-carboxylic acid hydrochloride to improve enantiomeric purity?

- Methodological Answer : The synthesis of the (R)-enantiomer often starts with optically pure piperidine-2-carboxylic acid. A validated approach involves the Eschweiler–Clarke methylation followed by esterification and subsequent reduction using LiAlH4 . Critical parameters include maintaining anhydrous conditions during esterification and controlling reaction temperatures (e.g., 50°C for 18 hours in methanol with thionyl chloride) to minimize racemization . Post-synthesis, chiral HPLC or polarimetry should confirm enantiopurity, with specific rotation values compared to literature standards (e.g., –6 for the chloride intermediate) .

Q. What analytical techniques are most reliable for characterizing this compound in solid and solution states?

- Methodological Answer :

- Solid-state analysis : Use FT-IR spectroscopy to identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) and compare to reference spectra .

- Solution-state analysis : Employ ¹H/¹³C NMR in deuterated solvents (D₂O or DMSO-d₆) to resolve stereochemical environments. For example, the α-proton adjacent to the carboxylic acid group typically appears as a multiplet at δ 3.2–3.5 ppm .

- Purity assessment : Combine elemental analysis (C, H, N, Cl) with mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 165.1 for the free base) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged exposure to humidity, as hydrolysis may generate toxic gases (e.g., HCl) .

- Personal Protection : Use nitrile gloves, safety goggles, and fume hoods during weighing or reactions. In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate to neutralize residual acidity .

- Waste Disposal : Treat aqueous waste with 10% NaOH to neutralize HCl before disposal via approved chemical waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound derivatives across different synthetic routes?

- Methodological Answer : Discrepancies often arise from reaction scale, solvent purity, or stereochemical drift. For example, a patent route using 3-fluoro-benzaldehyde reported 60% yield under NaNH₂ catalysis in xylene at 180°C, but reproducibility may require strict exclusion of moisture . Systematic optimization should include:

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. toluene), base strength (K₂CO₃ vs. NaH), and reaction time.

- In-situ monitoring : Use LC-MS to track intermediate formation and identify side products (e.g., dimerization or over-alkylation) .

Q. What strategies mitigate enantiomeric impurity during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) to stabilize the stereocenter during alkylation or acylation steps .

- Kinetic resolution : Use enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze the undesired (S)-enantiomer .

- Crystallization-induced asymmetric transformation : Recrystallize intermediates from ethanol/water mixtures to enhance enantiomeric excess (ee > 98%) .

Q. How do structural modifications of this compound influence its reactivity in multicomponent reactions (MCRs)?

- Methodological Answer :

- Carboxylic acid activation : Convert the –COOH group to an acyl chloride (SOCl₂) or mixed anhydride (ClCO₂Et) to enhance nucleophilic reactivity in Ugi or Passerini reactions .

- Steric effects : Substituents at the piperidine nitrogen (e.g., benzyl vs. methyl) alter transition-state geometry, impacting reaction rates and regioselectivity. Computational modeling (DFT) can predict steric and electronic effects .

Q. What are the thermodynamic and kinetic stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermodynamic stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). HPLC analysis typically shows <5% degradation if stored at pH 4–6 .

- Kinetic stability : Use Arrhenius plots (25–60°C) to calculate activation energy (Eₐ) for hydrolysis. In acidic conditions (pH < 3), Eₐ ≈ 50 kJ/mol, with degradation products including piperidine and CO₂ .

Comparative and Mechanistic Questions

Q. How does the stereochemistry of piperidine-2-carboxylic acid derivatives affect their binding affinity in biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Compare (R)- and (S)-enantiomers using molecular docking software (e.g., AutoDock Vina) against targets like GABA transaminase. The (R)-enantiomer often exhibits higher affinity due to optimal hydrogen bonding with catalytic residues (e.g., Lys328) .

- SAR (Structure-Activity Relationship) : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to assess potency changes while retaining stereochemical preferences .

Q. What mechanistic insights explain the divergent reactivity of this compound in SN1 vs. SN2 alkylation reactions?

- Methodological Answer :

- SN1 pathways : Protonation of the carboxylic acid generates a stabilized carbocation intermediate, favoring tertiary alkyl halides in polar solvents (e.g., DMF) .

- SN2 pathways : Use primary alkyl halides (e.g., methyl iodide) in aprotic solvents (e.g., THF) to promote backside attack, with inversion of configuration at the piperidine nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.